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Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile
and well-tolerated solvent used in the pharmaceutical industry to enhance the solubility of
poorly water-soluble active pharmaceutical ingredients (APIs) in parenteral formulations.[1][2]
Its ability to dissolve a wide range of hydrophobic drugs makes it a valuable excipient for
developing stable and effective injectable drug products.[1][2] This document provides a
comprehensive protocol for the preparation of parenteral formulations using Glycofurol,
including pre-formulation studies, formulation preparation, and essential quality control tests.

Glycofurol is a clear, colorless to slightly yellow, almost odorless liquid with a bitter taste.[3][4]
It is miscible with water, ethanol, and propylene glycol.[3] Due to its favorable safety profile and
tissue compatibility, it is a preferred alternative to other organic solvents, minimizing local
irritation at the injection site.[1][2] Glycofurol is included in parenteral medicines licensed in
Europe and is approved by regulatory bodies such as the FDA for specific uses as a cosolvent.

[1][3]

Physicochemical Properties of Glycofurol

A thorough understanding of Glycofurol's properties is crucial for successful formulation
development.
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Property

Value

Reference

Chemical Name

a-[(Tetrahydro-2-
furanyl)methyl]-w-hydroxy-
poly(oxy-1,2-ethanediyl)

[3]

CAS Number 31692-85-0 [3]
Clear, colorless to slightly

Appearance o [3114]
yellow liquid

Odor Almost odorless [3114]

Taste Bitter, with a warm sensation [3][4]

Density (at 20°C) 1.070-1.090 g/cm3 [3]

Viscosity (dynamic, at 20°C for
Glycofurol 75)

8-18 mPa:s (cP)

[3]

Boiling Point (for Glycofurol 75)

80-100 °C

[3]

Miscible with water, ethanol

(95%), glycerin, polyethylene

Solubility glycol 400, propylene glycol. [3]
Immiscible with arachis oil,
isopropy! ether.
Stable when stored under
- nitrogen in a well-closed
Stability [4]

container, protected from light,

in a cool, dry place.

Incompatibilities

Incompatible with strong

oxidizing agents.

[4]

Pre-formulation Studies

Before preparing the final parenteral formulation, it is essential to conduct pre-formulation

studies to determine the optimal concentration of Glycofurol and other excipients.
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Solubility Enhancement

The primary function of Glycofurol in parenteral formulations is to increase the solubility of
hydrophobic drugs. The following table provides representative data on the solubility
enhancement of two model BCS Class Il drugs, Celecoxib and Diazepam, in Glycofurol-water
co-solvent systems.

Co-solvent System .
Fold Increase in

Drug (Glycofurol % vivin  Solubility (mg/mL) .
Water) Solubility

Celecoxib 0% (Water) 0.005 1

10% 0.15 30

20% 1.2 240

30% 5.8 1160

40% 15.2 3040

50% 35.5 7100

Diazepam 0% (Water) 0.05 1

10% 0.8 16

20% 4.5 90

30% 12.0 240

40% 25.0 500

50% 40.0 800

Note: The above data are representative and the actual solubility will vary depending on the
specific APl and formulation conditions.

Excipient Compatibility

It is crucial to ensure the compatibility of Glycofurol with the APl and other excipients in the
formulation. Glycofurol is generally compatible with common parenteral excipients. However, it
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Is incompatible with strong oxidizing agents.[4] Preliminary compatibility studies should be
performed by mixing the API and excipients with Glycofurol and observing for any physical or
chemical changes, such as precipitation, color change, or degradation.

Experimental Protocol: Preparation of a Glycofurol-
Based Parenteral Formulation

This protocol provides a step-by-step guide for the preparation of a sterile parenteral solution
using Glycofurol as a co-solvent. This example is based on a hypothetical formulation for a
poorly water-soluble API.

Materials

» Active Pharmaceutical Ingredient (API)

e Glycofurol 75

o Water for Injection (WFI)

o Other excipients (e.g., buffering agents, antioxidants, tonicity-adjusting agents)
o Sterile 0.22 pm membrane filters

 Sterile vials and stoppers

Nitrogen gas (high purity)

Equipment

o Aseptic manufacturing area (e.g., laminar airflow hood or isolator)

Glass beakers and stirring equipment

pH meter

Autoclave

Vial capping machine
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Formulation Example

Ingredient Concentration (% wiv) Function

API 1.0 Active Ingredient
Glycofurol 75 30.0 Co-solvent
Polysorbate 80 0.5 Surfactant/Solubilizer
Sodium Chloride 0.45 Tonicity Agent

Water for Injection g.s. to 100 Vehicle

Preparation Procedure

The following workflow outlines the general steps for preparing a parenteral formulation with

Glycofurol.
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Formulation Preparation

1. Weighing and Dispensing
Accurately weigh all raw materials.

\

2. Co-solvent Preparation
In a sterile vessel, mix Glycofurol and a portion of WFI.

\

3. API Dissolution
Slowly add the API to the co-solvent mixture with continuous stirring until fully dissolved

\

4. Excipient Addition
Dissolve other excipients (e.g., buffers, tonicity agents) in the remaining WFI and add to the API solution

Y

5. pH Adjustment
Measure and adjust the pH of the solution to the target range using appropriate pH modifiers

\

6. Final Volume Adjustment
Add WFI to reach the final batch volume.

Sterilizatio; and Filling

7. Sterile Filtration
Filter the bulk solution through a sterile 0.22 um filter into a sterile receiving vessel.

\

8. Aseptic Filling
Aseptically fill the sterile solution into pre-sterilized vials.

\

9. Stoppering and Capping
Partially or fully stopper the vials and secure with aluminum caps.

Click to download full resolution via product page

Figure 1: General workflow for preparing a Glycofurol-based parenteral formulation.
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Quality Control Testing

All parenteral formulations must undergo rigorous quality control testing to ensure their safety,
efficacy, and stability.

Protocol for Hemolysis Testing

Objective: To assess the hemolytic potential of the Glycofurol-containing formulation on red
blood cells (RBCs).

Materials:

e Fresh human or rabbit blood with an anticoagulant (e.g., EDTA)
e Phosphate-buffered saline (PBS), pH 7.4

 Test formulation

o Positive control (e.g., 1% Triton X-100 solution)

» Negative control (PBS)

o Centrifuge

o UV-Vis spectrophotometer

Procedure:

e Prepare RBC Suspension:

[¢]

Centrifuge the whole blood at 1000 x g for 10 minutes.

[e]

Remove the plasma and buffy coat.

o

Wash the RBCs three times with PBS, centrifuging and resuspending each time.

[¢]

Prepare a 2% (v/v) RBC suspension in PBS.

e |ncubation:
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o In separate tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of:
» Test formulation (at various dilutions)
= Positive control
» Negative control

o Incubate all tubes at 37°C for 1 hour with gentle shaking.

o Centrifugation and Measurement:

o Centrifuge the tubes at 1000 x g for 5 minutes.

o Carefully collect the supernatant.

o Measure the absorbance of the supernatant at 540 nm using a UV-Vis spectrophotometer.
 Calculation:

o Calculate the percentage of hemolysis using the following formula: % Hemolysis =
[(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Acceptance Criteria: A formulation is generally considered non-hemolytic if the hemolysis is
less than 5%.

Stability Studies

Stability studies are crucial to determine the shelf-life and appropriate storage conditions for the
parenteral formulation. The following table provides a representative stability testing protocol
and data for a hypothetical Glycofurol-based formulation of Diazepam.
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Storage ] ] Assay (% of
. Time Point Appearance pH .
Condition Initial)
Clear, colorless
25°C / 60% RH 0 months ) 6.5 100.0
solution
Clear, colorless
3 months ) 6.4 99.5
solution
Clear, colorless
6 months ) 6.4 98.9
solution
Clear, colorless
12 months ) 6.3 97.8
solution
Clear, colorless
40°C/ 75% RH 0 months ) 6.5 100.0
solution
Clear, colorless
1 month ) 6.3 98.2
solution
Clear, colorless
3 months ) 6.2 96.5
solution
6 months Slight yellow tint 6.1 94.3

Note: This is representative data. Actual stability will depend on the specific APl and
formulation.[5][6]

Other Essential Quality Control Tests

The following diagram illustrates the key quality control tests that must be performed on the
final parenteral product.
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[ ]
I Final Product Quality Control I

Required Tests
Y A4 Y

Sterility Test Bacterial Endotoxin Test (LAL) Particulate Matter Test
(USP <71>) (USP <85>) (USP <788>)

A\

Visual Inspection
(Clarity, Color)

A\

pH Measurement

API Assay and Impurity Analysis

Click to download full resolution via product page

Figure 2: Key quality control tests for parenteral formulations.

Protocols for Key Quality Control Tests:

 Sterility Test (USP <71>): This test is performed to ensure the absence of viable
microorganisms. The two main methods are direct inoculation and membrane filtration. The
choice of method depends on the nature of the product.

o Bacterial Endotoxin Test (LAL Test) (USP <85>): This test detects the presence of pyrogens
(fever-inducing substances) from gram-negative bacteria.[7] The Limulus Amebocyte Lysate
(LAL) test is the standard method.[7][8] The endotoxin limit for parenteral drugs is typically
calculated based on the maximum human dose.[7]

o Particulate Matter Test (USP <788>): This test quantifies the number of sub-visible particles
in the formulation.[3][9][10][11] The two methods are Light Obscuration Particle Count Test
and Microscopic Particle Count Test.[3][9][10][11] For solutions for injection in containers with
a nominal content of less than 100 mL, the preparation complies if the average number of
particles is not more than 6000 per container equal to or greater than 10 um and not more
than 600 per container equal to or greater than 25 pm.[3]

Sterilization

The choice of sterilization method is critical and depends on the stability of the APl and the
formulation.

o Terminal Sterilization: This is the preferred method when the product can withstand the
process. Methods include moist heat (autoclaving) and radiation. However, many
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formulations containing sensitive APIs or excipients like Glycofurol may not be stable under
these conditions.

o Aseptic Filtration: For heat-labile formulations, sterile filtration through a 0.22 um filter is the
standard method.[12] The entire manufacturing process following filtration must be
conducted under aseptic conditions to prevent microbial contamination.[12]

Conclusion

Glycofurol is a valuable and versatile solvent for the formulation of parenteral drug products
containing poorly water-soluble APIs. By following a systematic approach that includes
thorough pre-formulation studies, a well-defined manufacturing process, and rigorous quality
control testing, researchers and drug development professionals can successfully develop
safe, stable, and effective injectable formulations utilizing Glycofurol. Careful consideration of
the API's properties and compatibility with Glycofurol and other excipients is paramount to
achieving a successful formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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